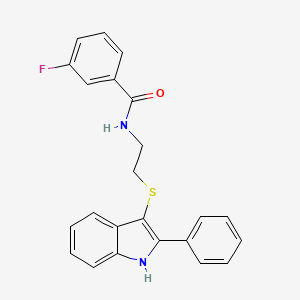
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in the growth and proliferation of cancer cells.
作用機序
The mechanism of action of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves the inhibition of tubulin. Tubulin is a protein that forms the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide are primarily related to its inhibition of tubulin. By inhibiting tubulin, it can prevent the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potency as an inhibitor of tubulin. This makes it an effective tool for studying the role of tubulin in cell division and cancer progression. Additionally, its anti-angiogenic effects make it a useful tool for studying the process of angiogenesis in cancer. However, one limitation of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models of cancer, as well as exploring its potential for use in combination with other anticancer agents. Another direction is to study its effects on other cellular processes besides tubulin inhibition, such as DNA damage repair and cell signaling pathways. Finally, future research could focus on developing new analogs of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide with improved potency and selectivity for tubulin inhibition.
合成法
The synthesis of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-phenyl-1H-indole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoethylamine to form the thioether intermediate. Finally, the thioether intermediate is reacted with 3-fluorobenzoyl chloride to form the desired product.
科学的研究の応用
3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide has been extensively studied for its potential as an anticancer agent. It is a potent inhibitor of the protein tubulin, which is involved in the formation of the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-10-6-9-17(15-18)23(27)25-13-14-28-22-19-11-4-5-12-20(19)26-21(22)16-7-2-1-3-8-16/h1-12,15,26H,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNDSDAMASYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

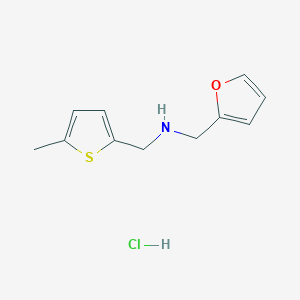
![N-(4-carbamoylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2652880.png)
![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)
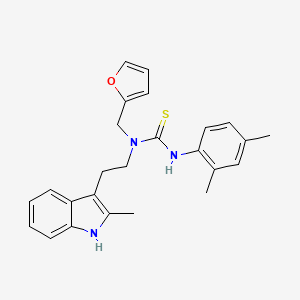
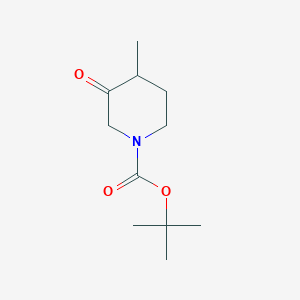
![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
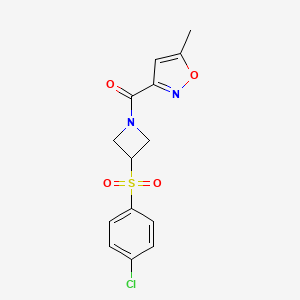
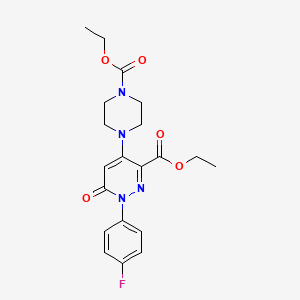
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)
![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)
![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)
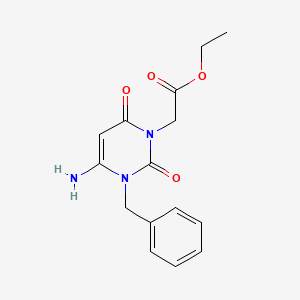
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)